molecular formula C26H20BrF3N2O3 B11079936 (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B11079936
M. Wt: 545.3 g/mol
InChI Key: WVSCIAPOWIXFCZ-CPNJWEJPSA-N
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Description

The compound (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a bromobenzyl group, an ethoxyphenyl group, a cyano group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the bromobenzyl ether, followed by the introduction of the ethoxyphenyl group. The cyano group is then added through a nucleophilic substitution reaction, and finally, the trifluoromethylphenyl group is incorporated.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of bromobenzaldehyde derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Bromobenzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C26H20BrF3N2O3

Molecular Weight

545.3 g/mol

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C26H20BrF3N2O3/c1-2-34-24-14-18(9-12-23(24)35-16-17-7-10-20(27)11-8-17)13-19(15-31)25(33)32-22-6-4-3-5-21(22)26(28,29)30/h3-14H,2,16H2,1H3,(H,32,33)/b19-13+

InChI Key

WVSCIAPOWIXFCZ-CPNJWEJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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